molecular formula C20H20FN3O2 B4277207 N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE

Cat. No.: B4277207
M. Wt: 353.4 g/mol
InChI Key: UIXFEMFFDDRDQV-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorobenzyl group and a phenoxybutanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrazole intermediate.

    Coupling with Phenoxybutanamide: The final step involves coupling the fluorobenzyl-substituted pyrazole with phenoxybutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenoxybutanamide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study biological processes and interactions, particularly those involving pyrazole-containing compounds.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE can be compared with other similar compounds, such as:

    N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.

    N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide: This compound features a cyclopentanecarboxamide moiety instead of phenoxybutanamide, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-2-19(26-18-6-4-3-5-7-18)20(25)23-17-12-22-24(14-17)13-15-8-10-16(21)11-9-15/h3-12,14,19H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXFEMFFDDRDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN(N=C1)CC2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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